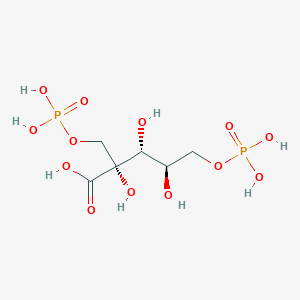

2-Carboxyarabinitol-1,5-diphosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

146758-08-9 |

|---|---|

Molecular Formula |

C6H14O13P2 |

Molecular Weight |

356.11 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |

InChI |

InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |

InChI Key |

ITHCSGCUQDMYAI-ZMIZWQJLSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

27442-42-8 |

Synonyms |

1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, 2,2-dimethyl-1,3-propanediol, hexanedioic acid and 1,2-propanediol |

Origin of Product |

United States |

Molecular and Enzymatic Mechanisms of 2 Carboxyarabinitol 1 Phosphate Function

Interaction and Inhibition of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco)

CA1P is a potent, tight-binding inhibitor that directly interacts with Rubisco, modulating its function through several distinct mechanisms. nih.govnih.gov Its concentration within plant leaves fluctuates with light levels, accumulating in the dark or at low light intensities to suppress Rubisco activity when photosynthesis is limited. nih.govoup.com

Binding to Activated Rubisco Catalytic Sites

CA1P exerts its inhibitory effect by binding specifically and tightly to the activated catalytic sites of Rubisco. nih.govnih.govnih.gov For Rubisco to be catalytically competent, it must first be "activated" through a process called carbamylation, where a molecule of CO2 binds to a specific lysine (B10760008) residue within the active site, followed by the coordination of a magnesium ion (Mg2+). portlandpress.compnas.orgnih.gov It is to this activated, carbamylated form of the enzyme (the E-CO2-Mg2+ complex) that CA1P binds, effectively blocking the site from substrate binding and catalysis. pnas.orgportlandpress.com This binding is so stable that in darkened bean leaves, approximately 75% of Rubisco's catalytic sites can be occupied by CA1P. nih.govnih.gov The stability of this bond is exploited in laboratory procedures, where ammonium (B1175870) sulfate (B86663) is used to stabilize the CA1P-Rubisco complex during extraction. nih.govnih.gov

Allosteric Regulation and Specificity of Rubisco

While CA1P binds directly to the catalytic site, its action is part of a broader regulatory network that can be viewed through the lens of allosteric control. The regulation of Rubisco involves a complex interplay of activators and inhibitors that respond to the metabolic state of the chloroplast. oup.compnas.org While some compounds, like 6-phosphogluconate and NADPH, can act as allosteric effectors by binding to sites distinct from the catalytic center to modulate activity, CA1P's primary mechanism is competitive inhibition at the active site. oup.com However, its tight binding effectively locks the catalytic site in a closed conformation, preventing any further reactions. oup.com This ensures that when energy from light is not available (i.e., at night), the enzyme is rendered inactive, preventing the wasteful depletion of the substrate Ribulose-1,5-bisphosphate (RuBP). nih.govresearchgate.net The specificity of Rubisco for CO2 over O2 is an intrinsic property of the enzyme, but the binding of potent inhibitors like CA1P effectively shuts down both carboxylation and oxygenation reactions by physically occupying the reaction center. nih.gov

CA1P as a Transition-State Analogue of the Rubisco Carboxylase Reaction

The remarkable tightness of CA1P binding is attributed to its structure, which closely mimics the transition-state intermediate of the Rubisco carboxylation reaction. nih.govpnas.orgnih.govnih.govnih.gov During the carboxylation of RuBP, a transient, unstable six-carbon intermediate is formed. nih.gov CA1P is a structural analogue of this intermediate, allowing it to fit perfectly into the active site of the carbamylated enzyme. pnas.orgportlandpress.com This structural similarity leads to its high affinity for Rubisco, making it a highly effective and stable inhibitor. nih.gov Its synthetic counterpart, 2-carboxyarabinitol-1,5-bisphosphate (CABP), is also a potent transition-state analog inhibitor and is often used in research to study Rubisco's structure and function. portlandpress.comnih.govbiorxiv.org

Influence on Rubisco Catalytic Activity and Turnover

The binding of CA1P directly and potently inhibits the catalytic activity of Rubisco, leading to a significant reduction in its turnover rate. portlandpress.comnih.gov By occupying the active sites, CA1P makes them unavailable for the binding of the substrate RuBP, thereby halting both the carboxylation and oxygenation reactions. nih.govoup.com The level of inhibition is directly related to the concentration of CA1P in the chloroplast stroma, which, as noted, is highest at night and during periods of low light. nih.gov This diurnal regulation ensures that the large pool of Rubisco protein is switched off when not needed, conserving resources. researchgate.net The inhibition is reversible, and the recovery of Rubisco activity in the light is dependent on the removal of CA1P. nih.gov

| Inhibitor | Type | Binding Site | Effect on Rubisco |

| 2-Carboxyarabinitol 1-phosphate (CA1P) | Nocturnal Inhibitor / Transition-State Analogue nih.govpnas.org | Activated (Carbamylated) Catalytic Site nih.govportlandpress.com | Tightly binds and inhibits catalytic activity, reducing turnover. portlandpress.comnih.gov |

| Ribulose-1,5-bisphosphate (RuBP) | Substrate / Inhibitor portlandpress.comoup.com | Uncarbamylated Catalytic Site oup.comnih.gov | Binds to inactive sites, preventing carbamylation and activation. nih.gov |

| Xylulose-1,5-bisphosphate (XuBP) | Misfire Product oup.comnih.gov | Catalytic Site nih.gov | Acts as a competitive inhibitor, slowing down catalysis. portlandpress.com |

| D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP) | Misfire Product portlandpress.comnih.gov | Catalytic Site portlandpress.com | Accumulates at the catalytic site, causing progressive inhibition ('fallover'). oup.com |

Potential Protective Role of CA1P in Rubisco from Proteolysis

Beyond its role in regulating catalytic activity, CA1P may also serve a protective function for the Rubisco enzyme. pnas.orgnih.gov Research has shown that the binding of CA1P to Rubisco protects the enzyme from proteolytic breakdown by both endogenous chloroplast proteases and exogenous proteases like trypsin and carboxypeptidase A. nih.gov By binding tightly to the catalytic sites, CA1P is thought to lock the enzyme in a conformation that is less susceptible to degradation. researchgate.net This protective role could be significant for managing the turnover of Rubisco, which is the most abundant protein in plant leaves. oup.comnih.gov This suggests that CA1P not only influences the activity of Rubisco but may also affect the total amount of the enzyme available for carbon assimilation. nih.gov

Regulation of CA1P-Inhibited Rubisco by Rubisco Activase (Rca)

The inhibition of Rubisco by CA1P is not permanent and is dynamically regulated by another key enzyme, Rubisco activase (Rca). pnas.orgnih.govnih.gov Rubisco activase is an ATP-dependent chaperone protein that is essential for maintaining Rubisco in an active state. oup.comnih.govbiorxiv.org Its function is to remove inhibitory sugar phosphates, including CA1P and misbound RuBP, from the catalytic sites of Rubisco. oup.comnih.govnih.govresearchgate.net

ATP-Dependent Release of CA1P from Rubisco

The reactivation of Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase) inhibited by 2-carboxyarabinitol 1-phosphate (CA1P) is a crucial, light-dependent process in many plants. This reactivation is not spontaneous but is actively facilitated by a stromal protein known as Rubisco activase. nih.govoup.com Rubisco activase is an AAA+ (ATPases Associated with diverse cellular Activities) protein that utilizes the energy from ATP hydrolysis to remodel the Rubisco enzyme, promoting the release of tightly bound inhibitors like CA1P from its active sites. frontiersin.orgfrontiersin.org

The process is critically dependent on ATP. oup.comoup.com Rubisco activase's function is positively regulated by ATP and negatively by ADP, which links the activation state of Rubisco to the photosynthetic electron transport activity. nih.govoup.com In the light, increased ATP levels promote activase function, leading to the removal of CA1P. oup.com This mechanism ensures that Rubisco is active when conditions are favorable for photosynthesis. oup.comnih.gov The release of CA1P is a necessary first step before the inhibitor can be degraded, as the enzyme responsible for its breakdown, CA1P phosphatase, cannot act on CA1P while it is bound to Rubisco. nih.gov

Rubisco activase is essential for removing not only CA1P but also other inhibitory sugar phosphates that can occupy the enzyme's active sites, including the substrate ribulose-1,5-bisphosphate (RuBP) bound to a non-carbamylated active site. nih.govoup.comfrontiersin.org By facilitating the dissociation of these inhibitors, activase allows for the carbamylation of a key lysine residue in the active site, a prerequisite for catalytic activity. frontiersin.orgpnas.org

Kinetics of CA1P Release and Rubisco Reactivation

The kinetics of Rubisco reactivation from its CA1P-inhibited state are directly linked to the action of Rubisco activase. nih.gov Studies on tobacco plants with reduced levels of Rubisco activase have shown that the slow increase in CO2 assimilation upon illumination involves distinct phases, one of which represents the activation of the CA1P-inhibited form of Rubisco. nih.gov

A key finding is that the activation of Rubisco can proceed faster than the subsequent degradation of the released CA1P. nih.gov When leaves are moved from darkness to high light, there is a lag in the degradation of the total CA1P pool even as Rubisco becomes active. nih.gov This indicates that the rate-limiting step for reactivating the CA1P-inhibited enzyme is the activase-mediated release of the inhibitor, not the subsequent breakdown of CA1P by its phosphatase. nih.govoup.com

The rate of CA1P formation when a leaf is placed in darkness follows kinetics similar to the appearance of the inactive form of Rubisco. nih.gov Conversely, upon re-illumination, the reactivation of Rubisco from the CA1P-inhibited state is driven by Rubisco activase. oup.com The relationship between the total amount of CA1P in the leaf and the number of inhibited Rubisco sites can deviate during non-steady-state conditions, further supporting that the release and degradation of CA1P are two distinct, sequential processes. nih.gov

Influence of Rubisco Activase Activity on CA1P Metabolism

The regulation of Rubisco activase by the ATP/ADP ratio directly impacts the rate at which CA1P can be cleared. nih.govoup.com High activase activity, promoted by high ATP levels in the light, ensures that CA1P is efficiently removed from Rubisco, allowing CA1Pase to perform its function. nih.govoup.com In plants with reduced Rubisco activase, the reactivation of Rubisco is slower, demonstrating the direct control activase exerts over the availability of CA1P-inhibited sites. nih.govresearchgate.net

Role of 2-Carboxyarabinitol 1-Phosphate Phosphatase (CA1Pase; EC 3.1.3.63)

Enzymatic Hydrolysis of CA1P to 2-Carboxyarabinitol (CA) and Inorganic Phosphate (B84403)

2-Carboxyarabinitol 1-phosphate phosphatase (CA1Pase), systematically known as 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase (EC 3.1.3.63), is a key enzyme in the light-dependent regulation of Rubisco. wikipedia.orgwikipedia.org It belongs to the family of hydrolases that act on phosphoric monoester bonds. wikipedia.org The primary function of CA1Pase is to catalyze the irreversible hydrolysis of the free inhibitor 2-carboxyarabinitol 1-phosphate (CA1P). nih.govwikipedia.org

The reaction involves the removal of the phosphate group from CA1P, yielding two products: 2-carboxyarabinitol (CA) and inorganic phosphate (Pi). nih.govnih.govportlandpress.com Neither of these products is a significant inhibitor of Rubisco, so this enzymatic conversion effectively eliminates the inhibitory potential of CA1P. nih.gov This process is the second step in reactivating CA1P-inhibited Rubisco, occurring after Rubisco activase has released CA1P from the enzyme's active site. oup.comnih.gov

Regulation of CA1Pase Activity

The activity of CA1Pase is tightly regulated to coordinate with the photosynthetic state of the cell, ensuring that the degradation of CA1P occurs primarily in the light. nih.govnih.gov This regulation occurs through multiple mechanisms:

Redox Regulation: CA1Pase is a redox-sensitive enzyme. Its activity is stimulated by reducing agents like dithiothreitol (B142953) (DTT) and reduced glutathione (B108866) and is inhibited by the oxidizing agent GSSG. oup.comwikipedia.org This redox regulation is mediated by thiol/disulfide residues on the enzyme and is likely controlled in vivo by the thioredoxin system, which is activated by photosynthetic electron transport. oup.com The effect of redox state on activity can also be pH-dependent. portlandpress.comnih.gov

Metabolite Regulation: The activity of purified CA1Pase is influenced by various chloroplast metabolites. It is generally activated by compounds that are abundant in the light, such as RuBP, fructose-1,6-bisphosphate (FBP), and 3-phosphoglycerate (B1209933) (3-PGA). nih.govnih.gov Conversely, it is inhibited by inorganic phosphate (Pi), which tends to be at a higher concentration in the stroma during darkness. nih.govnih.gov This pattern of regulation helps to switch the enzyme on during illumination and off in the dark. nih.gov

pH: The optimal pH for the hydrolytic activity of CA1Pase is around 7, whereas a phosphate exchange reaction catalyzed by the same enzyme has an optimal pH between 9 and 10. core.ac.uk Light-induced changes in stromal pH could thus contribute to its regulation. portlandpress.com

Temperature: CA1Pase has been shown to be inactivated at moderately elevated temperatures, which could have implications for Rubisco regulation under heat stress. oup.com

This complex regulation ensures that CA1Pase is most active when Rubisco activase is also active, providing a coordinated, light-driven system for removing CA1P and reactivating photosynthesis. nih.govoup.com

Light Activation and Redox Modulation (e.g., Dithiothreitol (DTT), Oxidized Glutathione (GSSG), Thioredoxin)

The activity of CA1Pase is significantly influenced by the light-dependent redox state of the chloroplast stroma. This modulation ensures that the degradation of the Rubisco inhibitor, CA1P, is most active during periods of illumination when photosynthesis is occurring. nih.govnih.gov

In vitro studies have demonstrated that CA1Pase can be activated by reducing agents like dithiothreitol (DTT). nih.govportlandpress.com Conversely, its activity is diminished by oxidizing agents such as oxidized glutathione (GSSG). portlandpress.com This redox regulation is pH-sensitive, with the most substantial difference between DTT activation and GSSG inactivation observed at a pH of 8.0. portlandpress.comnih.gov This suggests a mechanism involving the reduction of disulfide bonds on the enzyme, which is more favorable under the alkaline conditions of the illuminated stroma. nih.gov The light-dependent activation of CA1Pase is crucial for releasing Rubisco from inhibition and allowing carbon fixation to proceed. pnas.org

While direct evidence for thioredoxin-mediated regulation of CA1Pase is less established, the general mechanism of light-dependent enzyme activation in the chloroplast often involves the ferredoxin-thioredoxin system. This system channels electrons from the photosynthetic electron transport chain to reduce disulfide bridges on target enzymes, leading to their activation. Given the observed effects of DTT and GSSG, it is plausible that a similar thioredoxin-mediated mechanism contributes to the in vivo regulation of CA1Pase.

Table 1: Effect of Redox Agents on CA1Pase Activity

| Agent | Effect on CA1Pase Activity | Implied In Vivo Condition | Reference |

| Dithiothreitol (DTT) | Activation | Light (reducing environment) | nih.govportlandpress.com |

| Oxidized Glutathione (GSSG) | Inactivation | Dark (oxidizing environment) | portlandpress.com |

| Thioredoxin | Potential Activator | Light (reducing environment) | Inferred |

pH Sensitivity

The activity of CA1Pase exhibits a distinct sensitivity to pH, a critical factor that changes within the chloroplast stroma in response to light. The optimal pH for CA1Pase activity has been determined to be approximately 7.5. nih.gov However, the regulatory effects of pH extend beyond simple activity optima.

The light-induced proton pumping into the thylakoid lumen causes the stromal pH to increase, typically from around 7.0 in the dark to 8.0 in the light. This alkaline shift in the stroma favors the activation of CA1Pase. portlandpress.com Studies have shown that the activation of CA1Pase by reducing agents like DTT and its inactivation by oxidizing agents like GSSG are both pH-dependent, with the greatest differential effect occurring at pH 8.0. portlandpress.comnih.gov This indicates that the light-driven increase in stromal pH works in concert with the redox state to ensure maximal CA1Pase activity when photosynthetic activity is high. portlandpress.com

Furthermore, the binding of inhibitory sugar phosphates to Rubisco can also be influenced by pH. For instance, the binding of RuBP to the inactive form of Rubisco is tighter at lower pH values. nih.gov This suggests that the dark, more acidic stromal conditions not only favor the persistence of CA1P but also potentially other inhibitory compounds, which are then more readily released and degraded as the pH rises in the light.

Metabolite Regulation (e.g., NADPH, Ribulose-1,5-bisphosphate (RuBP), Inorganic Phosphate (Pi))

Positive Effectors: Several phosphorylated compounds that are abundant in the light-activated chloroplast stroma act as positive effectors of CA1Pase. These include:

Ribulose-1,5-bisphosphate (RuBP): The substrate for Rubisco, RuBP, stimulates CA1Pase activity. nih.govnih.gov This creates a feed-forward loop where the accumulation of the substrate for carbon fixation promotes the removal of an inhibitor of the process.

Fructose-1,6-bisphosphate (FBP): This intermediate of the Calvin cycle is a potent activator of CA1Pase, capable of increasing its catalytic activity up to 10-fold. nih.gov

NADPH: The reducing power generated during the light reactions of photosynthesis, NADPH, also stimulates CA1Pase activity. nih.gov This directly links the phosphatase's function to the activity of the photosynthetic electron transport chain.

Stimulation of CA1Pase by these metabolites primarily increases the enzyme's maximum velocity (Vmax) without significantly altering its affinity for CA1P (Km). nih.gov

Negative Effectors:

Inorganic Phosphate (Pi): An increase in the concentration of inorganic phosphate inhibits CA1Pase activity. nih.govnih.gov This inhibition appears to be non-competitive with respect to CA1P. nih.gov The regulation by Pi is significant as its concentration in the stroma fluctuates with the light-dark cycle and the rate of ATP synthesis.

This complex regulation by metabolites ensures that CA1Pase is most active when the conditions for carbon fixation are optimal—high levels of RuBP, FBP, and NADPH, and lower levels of Pi. nih.gov

Table 2: Regulation of CA1Pase by Chloroplast Metabolites

| Metabolite | Effect on CA1Pase Activity | Type of Regulation | Reference |

| NADPH | Stimulation | Positive Effector | nih.gov |

| Ribulose-1,5-bisphosphate (RuBP) | Stimulation | Positive Effector | nih.govnih.gov |

| Fructose-1,6-bisphosphate (FBP) | Stimulation | Positive Effector | nih.gov |

| Inorganic Phosphate (Pi) | Inhibition | Negative Effector | nih.govnih.gov |

Role of CA1Pase in Removing Rubisco "Misfire" Products

Beyond its well-established role in degrading the nocturnal inhibitor CA1P, emerging evidence indicates that CA1Pase has a broader function in maintaining Rubisco's catalytic efficiency by removing other inhibitory sugar-phosphate derivatives, often referred to as "misfire" products. portlandpress.comnih.gov These misfire products arise from side reactions within the complex catalytic mechanism of Rubisco. nih.gov

One such inhibitory misfire product is D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP) . portlandpress.com In vitro experiments have shown that the presence of CA1Pase can prevent the progressive decline in Rubisco activity by removing PDBP that may be present as a contaminant in RuBP preparations. portlandpress.comnih.gov This suggests that CA1Pase can hydrolyze PDBP, thus alleviating its inhibitory effect on Rubisco.

Another significant misfire product is xylulose-1,5-bisphosphate (XuBP) . nih.govnih.gov While a specific XuBP phosphatase has been identified, the broad substrate specificity of CA1Pase suggests it may also contribute to the removal of XuBP and other structurally similar inhibitory compounds. nih.govnih.gov The ability of CA1Pase to dephosphorylate a range of sugar-phosphate derivatives closely related to CA1P, such as 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP), further supports its role as a more general "housekeeping" enzyme for Rubisco. nih.gov

This expanded role of CA1Pase highlights its importance in not only regulating Rubisco in response to light-dark transitions but also in mitigating the continuous production of inhibitory byproducts during catalysis, thereby ensuring the long-term operational integrity of this vital photosynthetic enzyme. portlandpress.comnih.gov

Biosynthesis and Degradation Pathways of 2 Carboxyarabinitol 1 Phosphate

Biosynthesis of 2-Carboxyarabinitol 1-Phosphate

The biosynthesis of 2-Carboxyarabinitol 1-Phosphate (CA1P) is a complex process intricately linked to the carbon fixation cycle in plants. Evidence strongly suggests that its synthesis originates from a key intermediate of the Calvin cycle within the chloroplasts.

Scientific evidence points to chloroplastic Fructose (B13574) 1,6-bisphosphate (FBP) as the precursor for CA1P biosynthesis. pnas.orgpnas.org Transgenic plants with reduced levels of chloroplastic fructose 1,6-bisphosphate phosphatase, an enzyme that metabolizes FBP, exhibit increased concentrations of FBP and CA1P. pnas.orgpnas.orgnih.gov This inverse relationship strongly supports the role of FBP as the starting point for the CA1P synthetic pathway. Furthermore, isolated spinach chloroplasts have been shown to convert FBP into Hamamelose bisphosphate (HBP), a downstream intermediate, reinforcing the precursor-product relationship. pnas.orgpnas.org

The proposed biosynthetic pathway from FBP to CA1P involves several key intermediates. These include the branched-chain sugar phosphates Hamamelose bisphosphate (HBP) and Hamamelose monophosphate (HMP), as well as their dephosphorylated forms, Hamamelose and 2-Carboxyarabinitol (CA). pnas.orgnih.gov In transgenic plants with decreased FBPase activity, not only did FBP and CA1P levels rise, but the amounts of the putative intermediates hamamelose and 2-carboxyarabinitol also increased significantly. pnas.orgpnas.orgnih.gov

Radiotracer studies using ¹⁴CO₂ have been instrumental in elucidating the sequential steps of the CA1P biosynthetic pathway. pnas.orgnih.gov These studies have demonstrated the sequential incorporation of ¹⁴C from ¹⁴CO₂ into FBP, HBP, HMP, hamamelose, and finally CA in French bean leaves during light exposure. pnas.orgpnas.orgnih.gov Subsequently, during periods of darkness, the assimilated ¹⁴C is incorporated into CA1P. pnas.orgpnas.orgnih.gov The conversion of ¹⁴C-labeled hamamelose into both CA and CA1P has also been demonstrated, further solidifying the proposed pathway. pnas.orgpnas.org

Table 1: Sequential Incorporation of ¹⁴C from ¹⁴CO₂ into Biosynthetic Intermediates

| Time Point | ¹⁴C-Labeled Metabolite Detected |

| Initial Light Exposure | Fructose 1,6-bisphosphate (FBP) |

| Following FBP | Hamamelose bisphosphate (HBP) |

| Following HBP | Hamamelose monophosphate (HMP) |

| Following HMP | Hamamelose |

| Following Hamamelose | 2-Carboxyarabinitol (CA) |

| Subsequent Dark Period | 2-Carboxyarabinitol 1-Phosphate (CA1P) |

This table illustrates the general sequence of carbon flow from assimilated CO₂ to CA1P as determined by radiotracer studies.

The final step in the biosynthesis of CA1P is the phosphorylation of 2-Carboxyarabinitol (CA). This reaction is catalyzed by a kinase. Research has shown that extracts from Phaseolus vulgaris leaves can catalyze the transfer of a phosphate (B84403) group from a donor molecule to ¹⁴C-labeled CA, forming CA1P. nih.gov This phosphotransferase activity was found to co-purify with CA1P phosphatase, suggesting a potential dual function of the enzyme or a closely related one. nih.gov The reaction is significantly enhanced by bicarbonate ions, indicating a possible regulatory mechanism involving enzyme carbamylation. nih.gov

The synthesis and accumulation of CA1P are tightly regulated by light, exhibiting a distinct diurnal pattern. nih.gov CA1P levels are highest in the dark and at low light intensities, where it acts as a potent inhibitor of the enzyme RuBisCO. nih.govwikipedia.org The synthesis of CA1P occurs in the dark, and in Phaseolus vulgaris, this process is stimulated by low photon flux density. nih.govnih.gov Upon transition from dark to light, the concentration of CA1P decreases. pnas.orgwikipedia.org This light-dependent regulation ensures that RuBisCO activity is appropriately managed in response to changing light conditions. nih.gov

Table 2: Effect of Light Conditions on CA1P Levels

| Condition | CA1P Concentration | RuBisCO Activity |

| Darkness / Low Light | High | Inhibited |

| High Light | Low | Active |

Degradation and Metabolism of 2-Carboxyarabinitol 1-Phosphate

The degradation of CA1P is a critical process for the reactivation of RuBisCO upon illumination. This process is catalyzed by a specific chloroplast phosphatase. nih.gov The enzyme, 2-carboxyarabinitol 1-phosphatase (CA1Pase), hydrolyzes CA1P to yield 2-carboxyarabinitol (CA) and inorganic phosphate. nih.govnih.gov This reaction renders the inhibitor non-functional, allowing RuBisCO to resume its catalytic activity. pnas.org

The degradation of CA1P is light-stimulated. nih.govnih.gov While the phosphatase activity can be detected in the absence of NADPH, its presence increases the enzyme's activity threefold, suggesting a regulatory role for NADPH in the degradation process. nih.gov The CA1Pase is highly specific and does not hydrolyze other sugar phosphates such as ribulose-1,5-bisphosphate, fructose-1,6-bisphosphate, or glucose-1-phosphate. nih.gov The fate of the resulting 2-carboxyarabinitol in plant metabolism is still under investigation. nih.gov

CA1Pase-Mediated Dephosphorylation as the Primary Degradation Step

The primary and initial step in the degradation of 2-Carboxyarabinitol 1-Phosphate (CA1P) is an enzymatic dephosphorylation reaction. nih.gov This reaction is catalyzed by a specific chloroplastic enzyme known as 2-Carboxyarabinitol-1-phosphatase (CA1Pase). nih.govwikipedia.org

The reaction proceeds as follows: 2-Carboxyarabinitol 1-Phosphate + H₂O → 2-Carboxyarabinitol (CA) + Inorganic Phosphate (Pi) core.ac.uknih.gov

Chromatographic and spectroscopic analyses have confirmed the products of this reaction. nih.gov Studies using radiolabeled [¹⁴C]CA1P demonstrated a progressive conversion to a product that co-eluted with authentic 2-Carboxyarabinitol. nih.gov Furthermore, experiments established a 1:1 stoichiometry between the release of inorganic phosphate and the accumulation of the labeled CA product. nih.gov As the dephosphorylation proceeds, the ability of the reaction mixture to inhibit RuBisCO activity concomitantly decreases. nih.gov

CA1Pase exhibits a high degree of specificity for its substrate. The enzyme does not catalyze the liberation of inorganic phosphate from other sugar phosphates involved in photosynthesis, such as ribulose-1,5-bisphosphate, fructose-1,6-bisphosphate, glucose-1-phosphate, glucose-6-phosphate, or 6-phosphogluconate. nih.govresearchgate.net However, some research indicates that CA1Pase may have a broader role in maintaining RuBisCO activity by also dephosphorylating other inhibitory sugar-phosphate derivatives, such as 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) and the RuBisCO "misfire" product D-glycero-2,3-pentodiulose-1,5-bisphosphate. nih.govportlandpress.comnih.gov

While not an absolute requirement for catalysis, the activity of CA1Pase is stimulated by NADPH. nih.gov In vitro studies with the tobacco enzyme showed a threefold increase in activity in the presence of 2 millimolar NADPH, suggesting an important regulatory role for this molecule in the degradation of CA1P. nih.govresearchgate.net

Light-Dependent Degradation Kinetics

The degradation of 2-Carboxyarabinitol 1-Phosphate is a light-regulated process, ensuring that RuBisCO inhibition is relieved when sufficient light is available for photosynthesis. nih.gov Light is an absolute requirement for the degradation of CA1P in vivo. nih.govnih.gov This process involves two light-activated components: first, RuBisCO activase removes the bound CA1P from RuBisCO's catalytic sites, and second, the now-free CA1P is dephosphorylated by CA1Pase. nih.gov

The rate of CA1P degradation is dependent on the intensity of light, measured as photon flux density (PFD). nih.gov In studies with dark-acclimated leaves of Phaseolus vulgaris (French bean), the initial rate of CA1P degradation increased with step increases in PFD. nih.govnih.gov This dependence was observed up to a saturation point of approximately 300 to 400 µmol quanta m⁻² s⁻¹. nih.govnih.gov The rate of degradation in Beta vulgaris was found to be similar to that in P. vulgaris. nih.gov

In bean leaves transitioning from darkness to natural light, the degradation of CA1P occurs in two distinct phases. First, the majority of the unbound pool of CA1P is degraded at very low light levels (≤30 µmol quanta m⁻² s⁻¹). Second, the CA1P that was initially bound to RuBisCO is degraded as light levels increase further (>30 µmol quanta m⁻² s⁻¹). nih.gov This suggests a low-light activation of CA1Pase that may precede the more light-demanding release of CA1P by RuBisCO activase. nih.gov

Intracellular Distribution and Fate of 2-Carboxyarabinitol (CA)

The synthesis and degradation of CA1P occur in different subcellular locations, and the product of degradation, 2-Carboxyarabinitol (CA), has a distinct intracellular distribution. Research has shown that CA1P is located exclusively within the chloroplast stroma, the site of RuBisCO and the Calvin cycle. scispace.comnih.gov

Following its light-dependent degradation from CA1P, the resulting CA is not confined to the chloroplast. scispace.com Studies on illuminated bean leaves revealed that a significant portion of the total cellular CA is found outside the chloroplast. In one study, approximately 63% of the CA was located in extrachloroplastic compartments. oup.com This indicates that CA can be transported across the chloroplast envelope.

The metabolic fate of CA is not completely understood, but evidence suggests that CA and CA1P are part of a metabolic substrate cycle. nih.govscispace.com In this cycle, CA serves as the precursor for the synthesis of CA1P in the dark, and is subsequently regenerated from CA1P degradation in the light. nih.govscispace.com The observation that CA is present in all examined plant species, including those with very low levels of CA1P, suggests that CA may have other sources or that the turnover of the CA pool is relatively slow. scispace.comoup.com The complete metabolic pathway for the synthesis and further degradation of CA remains an area of ongoing research. nih.gov

Physiological and Ecological Significance of 2 Carboxyarabinitol 1 Phosphate

Diurnal Regulation of Photosynthetic Carbon Assimilation in Plants

2-Carboxyarabinitol 1-phosphate (CA1P) is a naturally occurring, potent inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which is central to photosynthetic carbon assimilation. pnas.org The synthesis and degradation of CA1P are tightly regulated in a diurnal cycle, playing a crucial role in modulating Rubisco activity in response to light availability. pnas.orgpnas.org

In many plant species, CA1P accumulates in the leaves during the night or in low light conditions. researchgate.netoup.com Structurally similar to the transition-state intermediate of the carboxylation reaction catalyzed by Rubisco, CA1P binds tightly to the activated, carbamylated catalytic sites of the enzyme. pnas.orgnih.gov This binding prevents the substrate, ribulose-1,5-bisphosphate (RuBP), from accessing the active site, thereby inhibiting carbon fixation. nih.gov The affinity of CA1P for the carbamylated Rubisco is very high, with a dissociation constant (Kd) reported to be around 32 nM. pnas.orgnih.gov

Upon the transition from dark to light, the process of removing CA1P and reactivating Rubisco is initiated. pnas.org This light-dependent process involves two key components: Rubisco activase and CA1P phosphatase. nih.govoup.com Rubisco activase facilitates the release of CA1P from the Rubisco active site. pnas.orgnih.gov Subsequently, the free CA1P is dephosphorylated by a specific, light-activated enzyme called CA1P phosphatase, which converts it into 2-carboxyarabinitol (CA) and inorganic phosphate (B84403), neither of which are strong inhibitors of Rubisco. nih.govnih.gov The degradation of CA1P and the consequent recovery of Rubisco activity are stimulated by increasing photon flux density (PFD). nih.gov This regulatory mechanism ensures that Rubisco is largely inactive in the dark, preventing wasteful depletion of RuBP, and becomes progressively activated as light intensity increases to support photosynthesis. pnas.orgnih.gov

Response to Environmental Factors and Stress Conditions (e.g., Low Irradiance, Darkness)

The metabolism of 2-Carboxyarabinitol 1-Phosphate (CA1P) is highly sensitive to environmental cues, particularly changes in light intensity. pnas.orgnih.gov The accumulation of CA1P is a direct response to low irradiance and darkness, serving as a key mechanism for down-regulating photosynthetic activity when light is limiting. pnas.orgnih.govoup.com

In darkness, the synthesis of CA1P is initiated, leading to a gradual increase in its concentration within the chloroplasts of susceptible plant species. nih.govnih.gov This accumulation results in the binding of CA1P to the active sites of carbamylated Rubisco, effectively inhibiting the enzyme. pnas.orgnih.gov The amount of CA1P can reach levels that are equimolar to the Rubisco active sites, leading to almost complete inhibition of carbon fixation. nih.gov

Interestingly, the synthesis of CA1P can be even more rapid in response to a sudden decrease in light intensity than in complete darkness. oup.comnih.gov For instance, in Phaseolus vulgaris, a step decrease from saturating photon flux density (PFD) to a low PFD of 200 µmol quanta m⁻² s⁻¹ resulted in a maximal rate of CA1P synthesis. nih.gov Under these conditions, an amount of CA1P equivalent to about 25% of the Rubisco catalytic site content was synthesized in less than a minute. oup.comnih.gov This rapid response suggests a mechanism to quickly adjust the photosynthetic rate to fluctuating light conditions, such as those caused by cloud cover. mdpi.com

Conversely, the degradation of CA1P is strictly light-dependent. oup.com When a plant is exposed to light after a period of darkness or low light, the degradation of CA1P is initiated, leading to the reactivation of Rubisco. nih.govnih.gov The initial rate of CA1P degradation is dependent on the PFD, reaching a maximum at moderate light intensities. oup.com This light-activated degradation ensures that photosynthetic capacity is restored when conditions become favorable for carbon assimilation. The process is mediated by the light-activated enzyme CA1P phosphatase. pnas.orgnih.gov

This dynamic response of CA1P metabolism to light availability allows plants to finely tune their photosynthetic machinery to the prevailing environmental conditions, optimizing carbon gain while minimizing wasteful metabolic activity under light-limiting or dark conditions.

Coordination of CA1P Metabolism with Overall Carbon Flux and Enzyme Activation

The synthesis of CA1P is linked to the products of the Calvin-Benson cycle. Evidence suggests that CA1P is derived from chloroplastic fructose (B13574) 1,6-bisphosphate (FBP). pnas.org This connection implies that the rate of CA1P synthesis may be influenced by the concentration of intermediates in the carbon assimilation pathway. For example, conditions that lead to an accumulation of FBP could potentially enhance the production of CA1P. pnas.org

The degradation of CA1P is catalyzed by CA1P phosphatase, an enzyme that is itself subject to regulation by various chloroplast metabolites. nih.govnih.gov The activity of CA1P phosphatase is stimulated by several phosphorylated compounds that are abundant in the light, such as fructose 1,6-bisphosphate and ribulose-1,5-bisphosphate (RuBP). nih.gov Conversely, inorganic phosphate (Pi), which tends to be higher in the dark, inhibits CA1P phosphatase activity. nih.gov This regulation ensures that CA1P is primarily degraded when the Calvin-Benson cycle is active and the demand for Rubisco activity is high.

Furthermore, the release of CA1P from the Rubisco active site is an energy-dependent process catalyzed by Rubisco activase, which requires ATP. brainkart.com The activity of Rubisco activase is also light-regulated, being more active under conditions of high ATP levels and a favorable stromal pH, which occur during photosynthesis. brainkart.comyoutube.com

Data Tables

Table 1: Species-Specific Accumulation of 2-Carboxyarabinitol 1-Phosphate (CA1P)

| Species | Common Name | CA1P Accumulation | Photosynthetic Pathway |

| Phaseolus vulgaris | Common Bean | High | C3 |

| Petunia hybrida | Petunia | High | C3 |

| Nicotiana tabacum | Tobacco | High | C3 |

| Solanum tuberosum | Potato | High | C3 |

| Glycine max | Soybean | High | C3 |

| Triticum aestivum | Wheat | Low/Negligible | C3 |

| Arabidopsis thaliana | Thale Cress | Low/Negligible | C3 |

| Zea mays | Maize | Low/Negligible | C4 |

| Spinacea oleracea | Spinach | Low/Negligible | C3 |

Table 2: Regulation of CA1P Metabolism by Light and Metabolites

| Process | Regulating Factor | Effect on Process | Consequence for Rubisco Activity |

| CA1P Synthesis | Darkness/Low Irradiance | Stimulated | Inhibition |

| High Fructose 1,6-bisphosphate | Potentially Stimulated | Inhibition | |

| CA1P Degradation | Light | Stimulated | Activation |

| (by CA1P Phosphatase) | High Fructose 1,6-bisphosphate | Stimulated | Activation |

| High Ribulose-1,5-bisphosphate | Stimulated | Activation | |

| High Inorganic Phosphate | Inhibited | Inhibition | |

| CA1P Release | Light (via Rubisco Activase) | Stimulated | Activation |

| (from Rubisco) | High ATP | Stimulated | Activation |

Research Methodologies and Experimental Approaches in 2 Carboxyarabinitol 1 Phosphate Studies

Quantification of CA1P in Plant Tissues

Accurately determining the concentration of CA1P in plant tissues is fundamental to understanding its regulatory function. Several methods have been developed, each with distinct principles and applications.

Isotope Dilution Assays for CA1P Measurement

Isotope dilution assays represent a highly sensitive and specific method for quantifying CA1P. nih.govnih.gov This technique is predicated on the principle of adding a known quantity of a stable, isotopically labeled internal standard to a sample at the beginning of the extraction process. tum.detum.de The standard, which is chemically identical to the analyte but has a different mass due to isotopic labeling, experiences the same losses and matrix effects as the endogenous CA1P throughout purification and analysis. tum.de

The procedure typically involves synthesizing a ¹⁴C-labeled CA1P standard, often from [2-¹⁴C]carboxyarabinitol 1,5-bisphosphate using acid phosphatase. nih.gov This labeled standard is added to the leaf tissue extract. Following purification steps, the final specific activity of the isolated CA1P is determined. By comparing the isotope ratio of the final mixture to the known amount of the added standard, the original concentration of the unlabeled analyte in the sample can be precisely calculated. nih.govrsc.org This method has been successfully used to determine CA1P levels in a wide range of plant species, including bean, petunia, spinach, and wheat, revealing significant variations in CA1P accumulation among different plants. nih.gov

Table 1: CA1P Levels in Various Plant Species Determined by Isotope Dilution Assay

| Species | Moles of CA1P per Mole of Rubisco Catalytic Sites (in dark-treated leaves) |

| Phaseolus vulgaris (Bean) | 1.5 - 1.8 |

| Petunia hybrida (Petunia) | 1.5 - 1.8 |

| Intermediate Species | 0.2 - 0.8 |

| Spinacea oleracea (Spinach) | < 0.09 |

| Triticum aestivum (Wheat) | < 0.09 |

| Arabidopsis thaliana | < 0.09 |

This table presents data on the varying levels of 2-Carboxyarabinitol 1-Phosphate (CA1P) found in the leaves of different plant species after a period of darkness, as measured by isotope dilution assays. The data is expressed as the molar ratio of CA1P to the catalytic sites of the enzyme Rubisco.

Inhibition-Based Assays Utilizing Purified Rubisco

Inhibition-based assays leverage the specific and potent inhibitory effect of CA1P on the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). nih.gov The principle of this assay is to measure the degree to which a plant extract containing CA1P can inhibit the activity of a known amount of purified, activated Rubisco. nih.gov

In a typical setup, an extract from the plant tissue is prepared and added to a reaction mixture containing purified and activated Rubisco. nih.gov The activity of Rubisco is then measured, often by tracking the incorporation of ¹⁴CO₂ into acid-stable products. nih.govportlandpress.com The reduction in Rubisco activity is directly proportional to the amount of CA1P present in the extract. nih.gov By comparing the observed inhibition to a standard curve generated with known concentrations of purified CA1P, the quantity of the inhibitor in the original sample can be determined. portlandpress.com This biochemical assay has been instrumental in correlating the amount of CA1P extracted from a leaf with the number of sequestered Rubisco sites, providing strong evidence for CA1P's role as a primary tight-binding inhibitor in darkness. nih.gov

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of CA1P. pnas.org This method separates compounds based on their physical and chemical properties as they pass through a specialized column. sci-hub.box

For CA1P analysis, anion-exchange HPLC is frequently employed. portlandpress.com Plant extracts are prepared and injected into the HPLC system. The components of the extract are separated on the column, and the eluate is monitored by a detector. pnas.org In some protocols, fractions are collected after separation and then assayed for their ability to inhibit Rubisco, confirming the identity of the CA1P peak. portlandpress.com The amount of CA1P is quantified by comparing the peak area from the sample to that of a known standard. core.ac.uk HPLC methods have been crucial in purifying CA1P from plant extracts and in studying the products of its enzymatic degradation, such as the conversion of CA1P to 2-carboxyarabinitol by CA1P-phosphatase. pnas.orgresearchgate.net

Analysis of Rubisco Activity and Regulation in Relation to CA1P

To comprehend the physiological impact of CA1P, it is essential to study its effect on Rubisco activity and the broader process of photosynthesis.

In Vitro Enzymatic Assays for Rubisco Activity

In vitro enzymatic assays are the cornerstone for investigating the direct interaction between CA1P and Rubisco. These assays allow researchers to study the kinetics and mechanism of Rubisco inhibition under controlled conditions. portlandpress.com The most common method involves measuring the rate of CO₂ fixation by purified Rubisco. mybiosource.com

Typically, Rubisco is first activated with CO₂ and Mg²⁺. The assay is initiated by adding the substrate ribulose-1,5-bisphosphate (RuBP) and radiolabeled bicarbonate (NaH¹⁴CO₃). portlandpress.comportlandpress.com The reaction is allowed to proceed for a set time before being stopped by the addition of acid. The amount of acid-stable ¹⁴C incorporated into the product, 3-phosphoglycerate (B1209933) (3-PGA), is then quantified using liquid scintillation counting. nih.gov To study the effect of CA1P, the inhibitor is pre-incubated with the activated Rubisco before the addition of RuBP. portlandpress.comportlandpress.com Such assays have demonstrated that CA1P is a potent, tight-binding inhibitor of carbamylated Rubisco, competing with the substrate RuBP for the enzyme's catalytic sites. portlandpress.comnih.gov These experiments have been vital in characterizing CA1P as a naturally occurring nocturnal inhibitor that regulates Rubisco activity. nih.gov

Table 2: Components of a Typical In Vitro Rubisco Activity Assay

| Component | Purpose |

| Purified Rubisco | The enzyme whose activity is being measured. |

| Bicine-NaOH Buffer | Maintains a stable, alkaline pH (typically ~8.2) optimal for Rubisco activity. |

| MgCl₂ | A required cofactor for the carbamylation and activation of Rubisco. |

| NaH¹⁴CO₃ | Provides the radiolabeled carbon dioxide for the carboxylation reaction. |

| Ribulose-1,5-bisphosphate (RuBP) | The substrate for the carboxylation reaction. |

| 2-Carboxyarabinitol 1-phosphate (CA1P) | The inhibitor being studied. |

| Dithiothreitol (B142953) (DTT) | A reducing agent used to maintain enzyme stability. |

| HCl | Used to stop the reaction by denaturing the enzyme. |

This table outlines the key reagents and their functions in a standard laboratory assay designed to measure the enzymatic activity of Rubisco and the inhibitory effects of compounds like CA1P.

Gas-Exchange Analysis in Intact Leaves to Monitor CO₂ Assimilation Kinetics

Gas-exchange analysis provides a non-invasive method to study the effect of CA1P on photosynthesis at the whole-leaf level. illinois.edu This technique measures the net exchange of CO₂ and water vapor between a leaf and the surrounding atmosphere, allowing for the calculation of the net CO₂ assimilation rate (A). biorxiv.org

Measurement of Rubisco Carbamylation State

The activation state of Rubisco is a critical factor in photosynthetic efficiency and is regulated in part by the binding of CA1P. The carbamylation state of Rubisco, which is the covalent binding of a CO2 molecule to a specific lysine (B10760008) residue in the active site, is essential for its catalytic activity. nih.govpnas.org This modification allows for the coordination of a magnesium ion (Mg2+), completing the active site. pnas.orgwikipedia.org

A common method to assess the in vivo carbamylation state of Rubisco involves comparing the enzyme's initial activity immediately after extraction with its total activity after incubation with CO2 and Mg2+. nih.gov The initial activity reflects the carbamylation state within the leaf at the moment of sampling, while the total activity represents the maximum potential activity after all available catalytic sites have been carbamylated. nih.gov

Radiometric assays are a reliable and precise method for determining Rubisco activity and its activation state. nih.gov These assays measure the incorporation of radiolabeled carbon dioxide (¹⁴CO₂) into the acid-stable product, 3-phosphoglycerate (3-PGA). nih.gov An alternative, non-radioactive method utilizes a coupled-enzyme spectrophotometric assay. However, NADH-linked assays can sometimes underestimate Rubisco activity compared to the ¹⁴C-based assay. nih.gov

The concentration of CA1P in plant extracts can be quantified by its inhibitory effect on purified and fully carbamylated Rubisco. nih.gov Due to its high affinity for the carbamylated active site, even equimolar amounts of CA1P to Rubisco active sites can lead to almost complete inhibition. nih.gov

Genetic and Molecular Approaches

Genetic and molecular techniques have been pivotal in understanding the function and regulation of enzymes involved in CA1P metabolism.

The creation and analysis of transgenic plants with modified expression levels of key enzymes have provided significant insights into the role of CA1P.

Fructose-1,6-bisphosphatase (FBPase): Studies on transgenic potato plants with reduced chloroplastic FBPase expression have provided evidence that CA1P is derived from fructose-1,6-bisphosphate. pnas.org These plants exhibited altered levels of CA1P precursors. pnas.org

Rubisco Activase: Antisense tobacco plants with reduced levels of Rubisco activase have been instrumental in studying the regulation of Rubisco activity by carbamylation and CA1P. nih.gov Rubisco activase is responsible for removing inhibitors like CA1P from the Rubisco active site. nih.gov Overexpression of the Rubisco activase gene in cucumber has been shown to improve growth and tolerance to low temperature and weak light. nih.gov

CA1P Phosphatase (CA1Pase): The light-dependent degradation of CA1P is catalyzed by CA1P phosphatase. nih.gov The study of transgenic plants with altered CA1Pase expression would be crucial for understanding the regulation of CA1P levels and its impact on photosynthesis.

Identifying and characterizing the genes encoding enzymes involved in CA1P metabolism is a fundamental step in understanding their function. The process typically involves:

Library Screening or PCR Amplification: Genes can be isolated from a genomic or cDNA library. nih.govmendeley.com Alternatively, if sequence information is available from related organisms or transcriptome data, specific primers can be designed for PCR amplification. bioscipublisher.comusda.gov

Sequencing and Analysis: Once cloned, the nucleotide sequence of the gene is determined. usda.gov This sequence is then used to predict the amino acid sequence of the protein. nih.govbioscipublisher.com

Bioinformatic Analysis: Online tools and software are used to analyze the protein's physicochemical properties, identify conserved domains, and compare its sequence to other known proteins to infer its function and evolutionary relationships. bioscipublisher.comgeneticsmr.org

This approach has been successfully used to identify and characterize numerous plant genes, including those involved in secondary metabolism and stress responses. bioscipublisher.comgeneticsmr.org

Expressing a gene in a well-characterized model organism like Escherichia coli allows for the production of large quantities of the enzyme for detailed biochemical characterization. This process involves:

Vector Construction: The gene of interest, such as CA1Pase, is inserted into an expression plasmid. nih.gov

Transformation: The plasmid is introduced into a suitable E. coli strain. nih.gov

Induction and Protein Production: Gene expression is induced, leading to the synthesis of the recombinant protein. nih.gov

Successful heterologous expression can sometimes be challenging due to factors like codon usage bias and the need for specific chaperones for proper protein folding. nih.govnih.gov However, it remains a powerful tool for studying enzyme kinetics and structure-function relationships. nih.govfrontiersin.org

Radiotracer Experiments and Pulse-Chase Studies (e.g., ¹⁴CO₂ Incorporation)

Radiotracer experiments, particularly those using ¹⁴CO₂, are invaluable for tracing the path of carbon through metabolic pathways. pnas.org Pulse-chase analysis is a specific type of radiotracer experiment used to study the dynamics of a metabolic process over time.

In a typical pulse-chase experiment to study CA1P biosynthesis:

Pulse: A leaf is exposed to air containing ¹⁴CO₂ for a short period. During this "pulse," the radioactive carbon is incorporated into various metabolites, including precursors of CA1P. pnas.orgwikipedia.org

Chase: The leaf is then transferred to an environment with unlabeled CO₂. This "chase" allows researchers to follow the movement of the ¹⁴C label as it is metabolized and transferred from one compound to another. pnas.orgwikipedia.org

By sampling the leaf at different times during the pulse and chase periods and analyzing the distribution of ¹⁴C in different compounds, researchers can determine the metabolic flux and identify precursor-product relationships. pnas.org For example, pulse-chase experiments with French bean leaves have shown that fructose-1,6-bisphosphate (FBP) and hamamelose bisphosphate (HBP) are early labeled compounds that precede the labeling of CA1P. pnas.org

Unresolved Questions and Future Research Trajectories Concerning 2 Carboxyarabinitol 1 Phosphate

Definitive Elucidation of All Biosynthetic Enzymes and Complete Pathways

The complete biosynthetic pathway of CA1P is yet to be fully elucidated. nih.gov Evidence suggests that CA1P is derived from chloroplastic fructose (B13574) 1,6-bisphosphate. pnas.org Radiotracer studies with ¹⁴CO₂ have shown the sequential incorporation of carbon into intermediates such as fructose 1,6-bisphosphate, hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and finally 2-carboxyarabinitol, which is then phosphorylated to form CA1P. pnas.org However, the specific enzymes catalyzing each of these steps have not all been definitively identified. nih.gov

The synthesis of CA1P occurs in the dark from its precursor, 2-carboxyarabinitol (CA), and this process is stimulated by low light conditions. nih.govnih.gov The enzyme responsible for the phosphorylation of CA to CA1P remains unknown. nih.gov The proposed pathway involves the dephosphorylation of hamamelose bisphosphate, oxidation to CA, and subsequent rephosphorylation to CA1P. pnas.org This seemingly complex pathway may have evolved to prevent the formation of 2-carboxyarabinitol-1,5-bisphosphate, a nearly irreversible inhibitor of RuBisCO. pnas.org

Table 1: Proposed Intermediates in CA1P Biosynthesis

| Intermediate | Role |

| Fructose 1,6-bisphosphate | Starting precursor |

| Hamamelose bisphosphate | Intermediate |

| Hamamelose monophosphate | Intermediate |

| Hamamelose | Intermediate |

| 2-Carboxyarabinitol (CA) | Direct precursor to CA1P |

Future research will need to focus on identifying and characterizing the enzymes involved in this pathway to gain a complete picture of CA1P biosynthesis.

Comprehensive Understanding of Regulatory Networks Governing CA1P Metabolism

The metabolism of CA1P is intricately regulated by light. nih.gov CA1P accumulates in the dark or at low light intensities, binding to and inhibiting RuBisCO. wikipedia.orgnih.gov Upon exposure to light, an enzyme called Rubisco activase facilitates the release of CA1P from RuBisCO. pnas.org The free CA1P is then degraded by a light-activated CA1P-phosphatase (CA1Pase), which hydrolyzes it to CA and inorganic phosphate (B84403). nih.govwikipedia.org

The activity of CA1Pase itself is subject to complex regulation. It is stimulated by several phosphorylated effectors, including fructose 1,6-bisphosphate and ribulose-1,5-bisphosphate, which increase its maximum velocity (Vmax). nih.gov Conversely, inorganic phosphate acts as a noncompetitive inhibitor. nih.gov Furthermore, CA1Pase activity can be modulated by redox-active compounds like glutathione (B108866), and this regulation is pH-sensitive. wikipedia.orgnih.gov

While the general principles of this light-dependent regulation are understood, a comprehensive map of the signaling pathways and the interplay between different regulatory molecules is still needed. The precise in vivo mechanisms that control the activity of the enzymes involved in both the synthesis and degradation of CA1P under varying environmental conditions remain an active area of investigation.

Further Characterization of In Vivo Significance of Multifunctional Enzymes (e.g., CA1Pase's diverse roles)

Recent research has revealed that CA1Pase is a multifunctional enzyme with a broader role than simply degrading CA1P. wikipedia.orgnih.gov Analysis of the amino acid sequences of CA1Pase from various plants shows the presence of two different domains. wikipedia.org

One of the significant additional roles discovered for CA1Pase is its ability to dephosphorylate other sugar-phosphate inhibitors of RuBisCO, such as D-glycero-2,3-diulose-1,5-bisphosphate (PDBP), which is considered a "misfire" product of the RuBisCO reaction. nih.govportlandpress.com By removing these inhibitory compounds, CA1Pase helps to maintain RuBisCO activity. portlandpress.comresearchgate.net

Table 2: Substrates of CA1Pase

| Substrate | Function/Origin |

| 2-Carboxyarabinitol 1-phosphate (CA1P) | Primary substrate, nocturnal inhibitor of RuBisCO |

| D-glycero-2,3-diulose-1,5-bisphosphate (PDBP) | 'Misfire' product of RuBisCO, inhibitor |

| 2,3-diphosphoglycerate (2,3-DPG) | Dephosphorylated to 2-phosphoglycerate |

| 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) | Potent RuBisCO inhibitor, dephosphorylated by CA1Pase |

| 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP) | RuBisCO inhibitor, dephosphorylated by CA1Pase |

Biotechnological Implications for Photosynthetic Enhancement and Crop Improvement through Manipulation of CA1P Metabolism

The role of CA1P in regulating RuBisCO, the rate-limiting enzyme in photosynthesis, makes its metabolic pathway a prime target for biotechnological manipulation to enhance crop yield. researchgate.net The logic is that by reducing the levels of this nocturnal inhibitor, RuBisCO could become active more quickly upon illumination, leading to increased carbon fixation.

However, attempts to manipulate CA1P metabolism have yielded complex and sometimes unexpected results. For instance, overexpressing the gene for CA1Pase in wheat did not lead to improved photosynthesis but instead resulted in decreased RuBisCO abundance and lower grain yield. nih.govresearchgate.net This suggests that CA1P may have other roles, such as protecting RuBisCO from proteolytic degradation during stress conditions. nih.gov

These findings highlight the complexity of the regulatory networks involved. A more thorough understanding of the complete CA1P pathway and its interaction with other metabolic processes is necessary before successful biotechnological applications can be developed. Future strategies may involve more nuanced approaches, such as tissue-specific or temporally controlled manipulation of enzyme levels, to optimize photosynthetic performance without unintended negative consequences on plant growth and development. researchgate.net

Q & A

Q. How is CABP used to quantify Rubisco active sites in plant extracts?

CABP acts as a high-affinity transition-state analog of ribulose-1,5-bisphosphate (RuBP), enabling precise quantification of Rubisco active sites. In experimental protocols, ^14C-labeled CABP is synthesized via reaction of RuBP with ^14C-KCN, followed by purification and incubation with Rubisco extracts. The molar ratio of bound [^14C]-CABP to Rubisco (assuming 6.6 mol CABP per mol Rubisco) provides a direct measure of active site concentration . This method is critical for studies linking Rubisco content to photosynthetic efficiency under varying environmental conditions.

Q. What is the role of CABP in stabilizing Rubisco for structural studies?

CABP stabilizes Rubisco in its carboxylated conformation, enabling high-resolution crystallographic analysis. For example, in Arabidopsis thaliana, CABP binding facilitates the identification of key residues (e.g., Lys-175 and Asp-203) involved in CO2 activation and substrate coordination. Structural data from CABP-Rubisco complexes (e.g., PDB ID 1RBO) reveal conformational changes in the flexible "loop 6" region, critical for catalytic efficiency .

Q. How can researchers validate CABP-Rubisco binding affinity in vitro?

Equilibrium dialysis or fluorescence polarization assays are commonly used. CABP’s dissociation constant (Kd) for Rubisco ranges from 10–50 nM, depending on species and assay conditions. Competitive binding assays with RuBP or carbamylated Rubisco (to mimic the activated enzyme) further refine affinity measurements .

Advanced Research Questions

Q. How does CABP resolve conflicting data on Rubisco assembly in mutant variants?

CABP compensates for destabilizing mutations (e.g., in the β-hairpin or βAB loop of Rubisco large subunits) during reconstitution experiments. For instance, in Rhodobacter sphaeroides, adding CABP restores detectable RbcL8S8 complexes on native-PAGE, confirming its role in stabilizing quaternary structure. This approach clarifies mechanisms underlying Rubisco’s chaperone-dependent assembly .

Q. What computational strategies improve CABP-Rubisco binding affinity predictions?

Point cloud-based deep learning models preprocess protein-ligand structures (e.g., 1RBO) by converting atomic coordinates into 3D point clouds. These models achieve rapid inference times (<0.05 seconds for 40,000 atoms) and outperform traditional voxelization methods (e.g., HTMD) by capturing spatial relationships between CABP’s carboxyl groups and Rubisco’s Mg²⁺-binding pocket .

Q. How do isotopic labeling techniques address discrepancies in CABP-Rubisco kinetic studies?

Discrepancies in CABP binding kinetics (e.g., pH-dependent affinity shifts) are resolved using ^14C- or ^3H-labeled CABP. For example, ^14C-CABP synthesis via RuBP and ^14C-KCN ensures precise tracking of binding stoichiometry, even in crude extracts. This method is critical for reconciling variations in reported Kd values across species (e.g., tobacco vs. Chlamydomonas) .

Q. What experimental designs mitigate CABP’s interference in Rubisco activity assays?

Pre-incubating Rubisco with CABP under carbamylation conditions (10 mM Mg²⁺, 10 mM NaHCO3) ensures complete inactivation before activity assays. Controls using non-carbamylated Rubisco and competitive inhibitors (e.g., 2-phosphoglycolate) distinguish CABP-specific effects from nonspecific binding .

Methodological Challenges and Solutions

Q. Why do structural studies of CABP-Rubisco complexes require cryo-cooling?

CABP-Rubisco crystals are prone to radiation damage due to large unit cells (>200 Å). Cryo-cooling (100 K) with glycerol or ethylene glycol as cryoprotectants preserves diffraction quality (≤1.8 Å resolution), enabling accurate modeling of CABP’s interactions with Rubisco’s active site .

Q. How to optimize CABP synthesis for isotopic labeling?

^14C-CABP synthesis requires strict control of cyanide concentration and pH (8.0–9.0) to minimize side reactions. Purification via anion-exchange chromatography (DEAE-Sepharose) and validation by thin-layer chromatography (Rf = 0.3 in butanol:acetic acid:water) ensure >95% radiochemical purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.